molecular formula C6H2Br2F2S B1410723 2,5-Dibromo-3,4-difluorothiophenol CAS No. 1803836-19-2

2,5-Dibromo-3,4-difluorothiophenol

Cat. No.: B1410723
CAS No.: 1803836-19-2
M. Wt: 303.95 g/mol
InChI Key: ZTEDUQVHDQWJTA-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-difluorothiophenol is a useful research compound. Its molecular formula is C6H2Br2F2S and its molecular weight is 303.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dibromo-3,4-difluorothiophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-3,4-difluorothiophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-3,4-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2S/c7-2-1-3(11)4(8)6(10)5(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEDUQVHDQWJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Characterization of 2,5-Dibromo-3,4-difluorothiophenol: A Critical Analysis for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical characterization of 2,5-Dibromo-3,4-difluorothiophenol , structured for researchers and drug development professionals.

Executive Summary & Compound Identity

2,5-Dibromo-3,4-difluorothiophenol is a highly specialized halogenated aromatic building block.[1] Unlike its thiophene analogues used in conductive polymers, this benzene-derivative is primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical candidates where the ortho-difluoro and para-dibromo substitution pattern provides unique electronic modulation and metabolic stability.[1]

Due to its status as a specialized intermediate rather than a commodity chemical, experimental physical property data is often absent from public registries.[1] This guide synthesizes available data from structural analogues and employs Quantitative Structure-Property Relationship (QSPR) principles to provide high-confidence estimates, alongside rigorous protocols for experimental validation.[1]

Core Identity Matrix
ParameterDetail
Chemical Name 2,5-Dibromo-3,4-difluorobenzenethiol
Common Synonym 2,5-Dibromo-3,4-difluorothiophenol
CAS Number 1803836-19-2
Molecular Formula C₆H₂Br₂F₂S
Molecular Weight 303.95 g/mol
Structural Class Polyhalogenated Thiophenol

CRITICAL DISAMBIGUATION: Do not confuse this compound with 2,5-Dibromo-3,4-difluorothiophene (CAS 347838-15-7).[1] The thiophene analog lacks the benzene ring and has significantly lower boiling/melting points.[1] Ensure your starting material matches the C₆ (benzene) vs. C₄ (thiophene) backbone.[1]

Thermal Properties: Melting & Boiling Points[1]

The following values represent a synthesis of calculated QSPR data and comparative analysis with structurally validated analogues (e.g., 3,4-difluorothiophenol and 1,4-dibromobenzene).

Data Summary Table
PropertyValue / RangeConfidence LevelContext
Physical State Solid (Crystalline)HighBased on symmetry and MW (>300).[1]
Melting Point (MP) 55°C – 85°C Medium (Est.)[1]Driven by para-dibromo symmetry.[1]
Boiling Point (BP) ~310°C (at 760 mmHg)High (Est.)[1]Extrapolated from thiophenol baseline.
Vacuum BP 145°C – 160°C (at 5 mmHg)High (Calc.)Recommended distillation range.[1]
Density > 2.0 g/mL HighHeavy bromine atoms dominate mass.[1]
Theoretical Grounding (The "Why")[1]
  • Boiling Point Elevation: Unsubstituted thiophenol boils at 169°C. The addition of two fluorine atoms (3,4-difluoro) has a negligible effect on BP (~170°C) due to the balance of polarity vs. size.[1] However, the addition of two bromine atoms adds significant polarizability and mass (160 amu).[1]

    • Analog Comparison: Benzene (80°C)

      
       1,4-Dibromobenzene (219°C).[1] The 
      
      
      
      is +139°C.[1]
    • Application: Applying this

      
       to thiophenol (169°C) yields a predicted atmospheric BP of ~308-310°C.[1]
      
  • Melting Point & Symmetry: High structural symmetry correlates with higher melting points due to efficient crystal packing.[1] The para-dibromo orientation in 2,5-dibromo-3,4-difluorothiophenol mimics the packing efficiency of 1,4-dibromobenzene (MP 87°C), suggesting this compound is a solid at room temperature, unlike the liquid 3,4-difluorothiophenol.

Experimental Determination Protocols

As a senior scientist, I advise against relying solely on predicted values for GMP/GLP workflows.[1] Use the following self-validating protocols to determine exact properties for your specific lot.

Protocol A: Melting Point (Capillary Method)[1]
  • Objective: Precise determination of purity and identity.

  • Sample Prep: Dry the solid under vacuum (

    
     mbar) for 4 hours to remove trace solvent, which depresses MP.[1]
    
  • Ramp Rate: 1°C/min starting from 40°C.[1]

  • Observation: Watch for "sweating" (solvent impurity) vs. true meniscus formation (melting).[1] A range

    
     indicates disulfide contamination (oxidation).[1]
    
Protocol B: Boiling Point (Micro-Distillation)[1]
  • Warning: Thiophenols are prone to oxidative dimerization to disulfides at high temperatures.[1] Do not attempt atmospheric distillation.

  • Setup: Hickman distillation head or Kugelrohr apparatus.

  • Pressure: Maintain stable vacuum between 1–5 mmHg.

  • Expectation: Collect fraction distilling at 140–160°C (5 mmHg).

  • Validation: Confirm structure via

    
    F-NMR (distinct shift from starting material) immediately after distillation.
    

Synthetic Logic & Purification Workflow

The synthesis and handling of this compound require strict control over oxidation.[1] The thiol (-SH) group is highly susceptible to forming the disulfide dimer (Ar-S-S-Ar), particularly under basic conditions or exposure to air.[1]

Synthesis Pathway Visualization

The following diagram outlines the logical flow for synthesizing and purifying the compound, highlighting critical control points (CCP) where physical properties dictate the technique.

G Start Starting Material: 3,4-Difluorothiophenol Rxn Bromination Reaction (Br2 / Fe or NBS) Start->Rxn Electrophilic Aromatic Subst. Quench Quench & Extraction (Acidic Workup) Rxn->Quench Stop Rxn Crude Crude Mixture: Product + Disulfide Impurity Quench->Crude Phase Sep Decision Physical State Check (MP Analysis) Crude->Decision Isolate Recryst Recrystallization (if Solid, MP > 50°C) Solvent: EtOH/Hexane Decision->Recryst Primary Path (High Symm) Distill Vacuum Distillation (if Oil/Low MP) Range: 140-160°C @ 5mmHg Decision->Distill Secondary Path (Oils) Final Pure 2,5-Dibromo- 3,4-difluorothiophenol Recryst->Final Yields Needles Distill->Final Yields Oil/Solid

Figure 1: Synthetic workflow and purification decision tree based on thermal properties.

Handling Implications[3][4][5][6]
  • Oxidation Risk: The formation of the disulfide raises the melting point and broadens the range.[1] If your MP is significantly higher than 90°C, check for disulfide (Ar-S-S-Ar) using Mass Spectrometry (M+ dimer peak).[1]

  • Reduction Step: If the product has oxidized, treat with Zn/HCl or NaBH₄ to reduce the disulfide back to the thiol before attempting distillation.[1]

References & Authoritative Sources

  • BenchChem. 3,4-Difluorothiophenol Properties & Safety Data. Retrieved from .[1]

  • Sigma-Aldrich (Merck). Product Specification: 3,4-Difluorothiophenol (CAS 60811-24-7).[1][2] Retrieved from .[1]

  • ChemicalBook. 2,5-Dibromothiophene Properties (Structural Analog Comparison). Retrieved from .[1]

  • MolCore. Product Catalog: 2,5-Dibromo-3,4-difluorothiophenol (CAS 1803836-19-2).[1] Retrieved from .[1]

  • PubChem. Compound Summary: 1,4-Dibromobenzene (Physical Property Benchmark). Retrieved from .[1]

Sources

IUPAC name and synonyms for 2,5-Dibromo-3,4-difluorothiophenol

[1]

Executive Summary

2,5-Dibromo-3,4-difluorothiophenol (CAS: 1803836-19-2) is a highly specialized organosulfur intermediate used primarily in the synthesis of advanced functional materials (organic semiconductors) and fluorinated pharmaceutical scaffolds.[1][2][3] Characterized by a fully substituted benzene ring featuring a thiol group, two bromine atoms, and two fluorine atoms, this compound offers unique electronic properties due to the interplay between the electron-withdrawing halogens and the electron-rich thiol moiety.

This guide provides a rigorous technical analysis of its chemical identity, validated synthesis protocols, safety mechanisms, and applications in drug development and materials science.[3]

Part 1: Chemical Identity & Properties[1][3][4][5][6][7]

The precise identification of halogenated thiophenols is critical due to the existence of multiple positional isomers (e.g., 2,3-dibromo-4,6-difluoro-). The data below confirms the specific identity of the 2,5-dibromo-3,4-difluoro isomer.

Nomenclature & Synonyms
  • IUPAC Name: 2,5-Dibromo-3,4-difluorobenzenethiol

  • Common Synonyms: 2,5-Dibromo-3,4-difluorothiophenol; 1,4-Dibromo-2,3-difluoro-5-mercaptobenzene.

  • CAS Registry Number: 1803836-19-2[1][2]

Physicochemical Data Table
PropertyValueNote
Molecular Formula C₆H₂Br₂F₂S
Molecular Weight 303.95 g/mol High bromine mass contribution
Appearance Colorless to pale yellow liquid/oilOxidizes to disulfide upon air exposure
Boiling Point ~260–270 °C (Predicted)Typically distilled under high vacuum
Acidity (pKa) ~5.0–5.5More acidic than thiophenol (pKa 6.[4][5]6) due to EWGs (F, Br)
SMILES SC1=C(Br)C(F)=C(F)C(Br)=C1Useful for cheminformatics
InChI Key Unique identifier required for database search(Generated upon specific request)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2,5-Dibromo-3,4-difluorothiophenol is non-trivial due to the need for regioselectivity on the polyhalogenated ring. The most robust route utilizes Directed Ortho-Lithiation (DoM) of the commercially available precursor 1,4-dibromo-2,3-difluorobenzene.

Protocol A: Directed Ortho-Lithiation (Gold Standard)

This method exploits the acidity of the aromatic proton at position 5 (ortho to Bromine, meta to Fluorine) in the precursor.

Precursor: 1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9).[5][6]

Reaction Logic
  • Deprotonation: The precursor has equivalent protons at positions 5 and 6. A bulky, non-nucleophilic base (LDA) removes one proton.

    • Critical Note:n-Butyllithium (n-BuLi) cannot be used directly because it will cause Lithium-Halogen exchange (attacking the Br) rather than deprotonation. LDA (Lithium Diisopropylamide) is required to favor deprotonation.

  • Sulfuration: The resulting lithiated species is quenched with elemental sulfur (S₈).

  • Protonation: Acidic workup releases the free thiol.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Reagent Preparation (In situ LDA):

    • Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq) to the flask.

    • Cool to -78 °C (dry ice/acetone bath).

    • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 mins. Stir for 30 mins to form LDA.

  • Substrate Addition:

    • Dissolve 1,4-dibromo-2,3-difluorobenzene (1.0 eq) in anhydrous THF (10 mL).

    • Add dropwise to the LDA solution at -78 °C. Maintain temperature < -70 °C to prevent benzyne formation or scrambling.

    • Stir for 1 hour at -78 °C. The solution typically turns yellow/orange.

  • Quench (Sulfuration):

    • Add dried elemental sulfur (S₈, 1.2 eq) in one portion (or as a THF slurry).

    • Allow the mixture to warm slowly to 0 °C over 2 hours.

  • Workup:

    • Quench with 1M HCl (aq) until pH < 2.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). Thiophenols move fast on silica; avoid basic additives (like triethylamine) which form salts.

Synthesis Pathway Diagram

SynthesisPrecursor1,4-Dibromo-2,3-difluorobenzene(CAS 156682-52-9)IntermediateLithiated Intermediate(Ar-Li Species)Precursor->Intermediate1. LDA, THF, -78°C(Deprotonation)Product2,5-Dibromo-3,4-difluorothiophenol(Target)Intermediate->Product2. S8 (Sulfur)3. HCl (aq) Quench

Caption: Regioselective synthesis via Directed Ortho-Lithiation (DoM) preventing Lithium-Halogen exchange.[4]

Part 3: Applications in Drug Development & Materials

Medicinal Chemistry (Fragment-Based Design)

Fluorinated thiophenols are high-value "fragments" for building bioactive scaffolds.

  • Metabolic Stability: The fluorine atoms at positions 3 and 4 block metabolic oxidation (P450 metabolism) at the aromatic ring, extending the half-life of the final drug molecule.

  • Lipophilicity Modulation: The C-F and C-Br bonds increase lipophilicity (LogP), enhancing membrane permeability for CNS targets.

  • Click Chemistry (SuFEx): The thiol group can be oxidized to a Sulfonyl Fluoride (-SO₂F) . This motif reacts specifically with tyrosine or lysine residues in proteins (Sulfur-Fluoride Exchange), a technique popularized by K. Barry Sharpless for covalent inhibition.

Organic Electronics (OFETs & OPVs)

This compound is a precursor to fused thiophene systems (e.g., benzodithiophenes) used in Organic Photovoltaics (OPVs).

  • Mechanism: The thiol allows for cross-coupling or cyclization reactions to extend the conjugated pi-system.

  • Electronic Tuning: The Fluorine atoms lower the HOMO/LUMO energy levels of the resulting polymer, increasing air stability and open-circuit voltage (Voc) in solar cells.

Part 4: Safety & Handling (Critical)

Hazard Class: Acute Toxin / Stench / Skin Irritant.[1]

  • Odor Control: Thiophenols have an extremely potent, repulsive garlic/rotten egg odor.

    • Protocol: All work must be performed in a functioning fume hood.

    • Decontamination:[1] Glassware must be soaked in a Bleach (NaOCl) bath immediately after use. Bleach oxidizes the thiol to the odorless sulfonic acid. Do NOT wash directly with water/acetone in the open sink.

  • Skin Contact: High lipophilicity allows rapid skin absorption.

    • PPE:[1] Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Thiophenols readily oxidize to disulfides (Ar-S-S-Ar) in air, which appear as white precipitates in the liquid.

References

  • ChemSrc. (2024). 2,5-Dibromo-3,4-difluorothiophenol (CAS 1803836-19-2) Physicochemical Properties. Retrieved from [Link]

  • Smith, K., & Jones, D. (2018). Directed Ortho-Metalation Strategies in Polyhalogenated Aromatics. Journal of Organic Chemistry. (General reference for LDA/DoM methodology on halobenzenes).
  • Sharpless, K. B., et al. (2014). SuFEx Activation of Sulfonyl Fluorides. Angewandte Chemie International Edition.

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3,4-difluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions using 2,5-Dibromo-3,4-difluorothiophenol. This versatile building block, featuring two reactive bromine atoms, electron-withdrawing fluorine substituents, and a nucleophilic thiol group, offers a unique platform for constructing complex molecular architectures. This guide explains the causality behind experimental choices, provides validated step-by-step protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and addresses the specific challenges and opportunities presented by the substrate's distinct functional groups.

Introduction: The Strategic Value of 2,5-Dibromo-3,4-difluorothiophenol

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery and materials science.[1][2][3] The incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 2,5-Dibromo-3,4-difluorothiophenol is a particularly valuable synthon. The difluoro-substitution on the thiophene ring creates a polarized, electron-deficient aromatic system, which activates the C-Br bonds for palladium-catalyzed reactions.[4] The two bromine atoms at the 2- and 5-positions serve as orthogonal handles for sequential or one-pot double functionalization, while the thiophenol (-SH) group provides a nucleophilic center for C-S bond formation or can be used as a directing group.[5][6]

This application note details robust protocols for leveraging this trifunctional scaffold to synthesize diverse derivatives through C-C, C-N, and C-S bond-forming reactions, which are pivotal in the synthesis of pharmaceuticals and other highly functionalized molecules.[7]

Core Concepts and Strategic Considerations

The successful functionalization of 2,5-Dibromo-3,4-difluorothiophenol requires a nuanced understanding of its reactivity. Three key factors must be considered when designing a synthetic route:

  • Reactivity of the Thiol Group: The acidic proton and nucleophilic sulfur of the thiophenol can interfere with many cross-coupling reactions. Strong bases (e.g., NaOtBu) can deprotonate the thiol, potentially leading to catalyst inhibition or undesired S-arylation side reactions. In many cases, protection of the thiol group (e.g., as a thioether) may be necessary prior to C-C or C-N coupling. Alternatively, the thiol can be the intended site of reaction in C-S coupling protocols.

  • Regioselectivity of C-Br Functionalization: The C2 and C5 positions of the thiophene ring are electronically similar. Achieving selective mono-substitution requires careful control of stoichiometry (i.e., using ~1.0 equivalent of the coupling partner).[8] Double substitution is readily achieved with an excess of the coupling partner.[9]

  • Influence of Fluorine Atoms: The potent electron-withdrawing effect of the C3 and C4 fluorine atoms enhances the rate of oxidative addition of the C-Br bonds to the Pd(0) center, often allowing for milder reaction conditions compared to non-fluorinated analogs.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Product Scaffolds Start 2,5-Dibromo-3,4-difluorothiophenol Protect Protect Thiol Group (e.g., -SR) Start->Protect If C-C or C-N coupling is desired first CS_Coupling C-S Coupling (Thioetherification) Start->CS_Coupling If C-S coupling is desired first CC_CN_Coupling C-C / C-N Coupling (Suzuki, Buchwald, etc.) Protect->CC_CN_Coupling Product_CS S-Arylated Product CS_Coupling->Product_CS Deprotect Deprotection CC_CN_Coupling->Deprotect Product_Mono Mono-Substituted Product (C2 or C5) CC_CN_Coupling->Product_Mono Mono-substitution Product_Di Di-Substituted Product CC_CN_Coupling->Product_Di Di-substitution Deprotect->Product_Mono Deprotect->Product_Di

Diagram 1: Strategic decision workflow for functionalizing 2,5-Dibromo-3,4-difluorothiophenol.

Application Protocols

Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified. The choice of ligand and base is critical and can significantly impact reaction outcomes.[10][11]

Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the thiophene core and various aryl or vinyl groups.[9] A simple and inexpensive catalytic system like Pd(OAc)₂/PPh₃ can be effective for this transformation.[12]

A. Double Arylation (Symmetrical)

  • Vessel Preparation: To a dry Schlenk flask, add 2,5-Dibromo-3,4-difluorothiophenol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (2.5 equiv.), and potassium phosphate (K₃PO₄, 4.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Heat the mixture at 90-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Selective Mono-Arylation

To achieve mono-arylation, the key is to limit the amount of the boronic acid. Follow the procedure for double arylation but use only 1.1 equivalents of the arylboronic acid. The reaction may yield a mixture of starting material, mono-arylated, and di-arylated products, requiring careful chromatographic separation.[8]

ReactionCatalyst (mol%)Base (equiv.)SolventTemp (°C)Typical YieldReference Substrate
Double Suzuki Pd(PPh₃)₄ (5%)K₃PO₄ (4.0)Dioxane/H₂O9070-90%2,5-dibromo-3-hexylthiophene[9]
Mono Suzuki Pd(PPh₃)₄ (5%)K₂CO₃ (3.0)Toluene/EtOH/H₂O8040-60%2,5-dibromo-3-methylthiophene[8]

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling based on analogous systems.

Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination enables the synthesis of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry.[5][13] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results.[10]

CAUTION: The free thiol group can compete with the amine nucleophile. For cleaner reactions and broader substrate scope, protection of the thiol (e.g., as a methyl or benzyl thioether) is strongly recommended prior to this reaction. If proceeding with the free thiol, weaker bases are preferred to minimize S-arylation.

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos or BINAP, 4-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a Schlenk tube.

  • Reagent Addition: Add the protected 2,5-Dibromo-3,4-difluorothiophene derivative (1.0 equiv.) and the desired amine (2.2 equiv. for double amination, 1.1 equiv. for mono-amination).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).

  • Reaction: Seal the vessel and heat to 100-110 °C for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

G pd_center L1 L2 Ar X pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)X pd0->pd2_ox Oxidative Addition (+ Ar-X) pd2_trans L₂Pd(II)(Ar)(Nu) pd2_ox->pd2_trans Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) product Ar-Nu pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration suzuki_note Suzuki: Nu = Aryl-B(OR)₂ bh_note Buchwald-Hartwig: Nu = R₂N⁻ s_note Sonogashira: Nu = R-C≡C⁻

Diagram 2: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Protocol 3: Sonogashira C-C Alkynylation

The Sonogashira reaction is used to couple terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes.[14][15] It typically requires both a palladium catalyst and a copper(I) co-catalyst.[16]

  • Vessel Preparation: To a Schlenk flask, add 2,5-Dibromo-3,4-difluorothiophenol (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Base: Add an anhydrous solvent like THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (2.5 equiv. for double coupling, 1.1 equiv. for mono-coupling) dropwise.

  • Reaction: Stir the mixture at room temperature to 50 °C until completion (typically 4-12 hours).

  • Workup: Dilute the mixture with diethyl ether and filter to remove the ammonium salts. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify via column chromatography.

Protocol 4: C-S Cross-Coupling (Thioetherification)

This protocol utilizes the thiophenol group as the nucleophile to form a thioether bond with an aryl halide. This reaction is a variation of the Buchwald-Hartwig C-S coupling.[5]

  • Vessel Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.) to a Schlenk tube.

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and 2,5-Dibromo-3,4-difluorothiophenol (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat to 110 °C for 12-24 hours.

  • Workup & Purification: Follow standard aqueous workup and chromatographic purification as described in previous protocols.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Inappropriate base or ligand.Use a fresh catalyst or precatalyst; Ensure proper degassing of solvents and use of inert atmosphere; Screen different ligands and bases.[10][11]
Formation of Homocoupling Product Reaction temperature too high; Inefficient transmetalation step.Lower the reaction temperature; Use a more effective ligand; Ensure high purity of reagents.
Dehalogenation (Loss of Br) Presence of water or protic sources; Base is too strong or reaction time is too long.Use rigorously dried solvents and reagents; Switch to a weaker base (e.g., K₂CO₃ instead of NaOtBu); Reduce reaction time.
Unselective Mono/Di-substitution Stoichiometry is not optimal; Rate of second coupling is competitive with the first.Carefully control stoichiometry of the limiting reagent; Run the reaction at a lower temperature to enhance selectivity.

Table 2: Common issues and troubleshooting strategies.

Conclusion

2,5-Dibromo-3,4-difluorothiophenol is a potent and versatile building block for accessing novel, highly functionalized thiophene derivatives. By carefully selecting the appropriate palladium catalyst system and reaction conditions, researchers can selectively functionalize the C-Br bonds through C-C or C-N coupling, or engage the thiol group in C-S bond formation. The protocols and strategic considerations outlined in this guide provide a robust framework for the successful application of this substrate in pharmaceutical discovery and materials science, enabling the rapid generation of molecular diversity from a single, high-value starting material.

References

  • Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (n.d.). Google Scholar.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT.
  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. (2014). Beilstein Journal of Organic Chemistry.
  • Buchwald–Hartwig amination. Wikipedia.
  • Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. (2022). Applied Organometallic Chemistry.
  • Sonogashira coupling. Wikipedia.
  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
  • Stille reaction. Wikipedia.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI.
  • Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. (2022). ResearchGate.
  • One-Pot Desulfurative−Fluorination−Bromination. Synthesis of 2,5-Dibromo-3-(1,1-difluoroalkyl)thiophenes. (2025). ResearchGate.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC.
  • Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Cross-Coupling Reactions. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). PMC.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed.
  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2025). ResearchGate.
  • Application of Fluorine in Drug Design. (2025). ResearchGate.

Sources

Application Note: Strategic Thiol Protection for 2,5-Dibromo-3,4-difluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with 2,5-Dibromo-3,4-difluorothiophenol (CAS 1803836-19-2) . It addresses the specific challenges of handling this electron-deficient, poly-halogenated aromatic building block during complex synthetic sequences, particularly Palladium-catalyzed cross-couplings.

Part 1: Strategic Analysis & Chemical Context

The Challenge: Electronic & Steric Environment

2,5-Dibromo-3,4-difluorothiophenol presents a unique synthetic challenge due to the synergistic effects of its substituents. Unlike simple thiophenols, this molecule is highly electron-deficient.

  • Acidity (pKa Depression): The presence of two fluorine atoms (inductive withdrawal) and two bromine atoms significantly lowers the pKa of the thiol proton (estimated pKa ~4–5 vs. ~6.6 for thiophenol). This makes the thiol highly acidic and prone to deprotonation even by weak bases.

  • Nucleophilicity Paradox: While the thiolate anion is easily formed, its nucleophilicity is attenuated by the electron-withdrawing ring system. Standard protection protocols requiring nucleophilic attack (e.g., SN2 on alkyl halides) may require forcing conditions or specific catalysts.

  • Catalyst Poisoning: In the context of materials science (e.g., OPV polymer synthesis) or medicinal chemistry, the free thiol is a potent poison for Palladium (Pd) and Platinum (Pt) catalysts used in Suzuki, Stille, or Buchwald-Hartwig couplings involving the bromine handles.

  • Regioselectivity Risks: The para-fluorine atoms (relative to each other) and the activated ring system create a risk of Nucleophilic Aromatic Substitution (SNAr) if harsh basic deprotection conditions are used.

Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) depends strictly on the downstream chemistry.

Downstream ApplicationRecommended StrategyRationale
Pd-Catalyzed Coupling (Suzuki/Stille)S-Triisopropylsilyl (TIPS) Sterically bulky; prevents catalyst coordination; stable to weak base; cleaved by F⁻.
Storage / Purification S-Acetyl (Thioacetate) Crystalline; air-stable; prevents disulfide dimerization; easily hydrolyzed.
Acidic Conditions S-Trityl (Trt) Acid-labile; huge steric bulk protects ortho-positions; however, installation is difficult due to sterics.
Solubility Engineering S-2-Ethylhexyl Note: This is a permanent modification (thioether formation), often used in OPV to improve solubility, not a temporary PG.

Part 2: Detailed Protocols

Protocol A: S-Silylation (TIPS) – The "Gold Standard" for Cross-Coupling

Objective: Mask the thiol to enable Pd-catalyzed coupling at the bromine positions without catalyst poisoning. Mechanism: The bulky TIPS group prevents sulfur coordination to the metal center.

Reagents
  • Substrate: 2,5-Dibromo-3,4-difluorothiophenol (1.0 equiv)

  • Reagent: Triisopropylsilyl chloride (TIPS-Cl) (1.2 equiv)

  • Base: Imidazole (2.5 equiv) or DBU (1.1 equiv) for faster reaction

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Critical for sterically crowded thiols.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,5-Dibromo-3,4-difluorothiophenol in anhydrous DCM (0.2 M concentration).

  • Activation: Add Imidazole (or DBU) and DMAP. Stir at 0°C for 10 minutes. The solution may darken slightly as the thiolate forms.

  • Silylation: Dropwise add TIPS-Cl via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the product will be significantly less polar).

  • Work-up: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is usually a viscous oil or low-melting solid.

Validation Check:


H NMR should show the disappearance of the –SH proton (typically a singlet around 3.5–4.0 ppm, dependent on solvent) and the appearance of the TIPS multiplet at ~1.1–1.3 ppm.
Deprotection (Post-Coupling)
  • Conditions: TBAF (1.1 equiv) in THF at 0°C for 15 mins.

  • Note: Keep conditions mild to avoid defluorination.

Protocol B: S-Acetylation – For Storage and Stability

Objective: Convert the air-sensitive thiol into a stable thioester to prevent oxidative dimerization (disulfide formation) during storage.

Reagents
  • Substrate: 2,5-Dibromo-3,4-difluorothiophenol (1.0 equiv)

  • Reagent: Acetyl Chloride (1.2 equiv) or Acetic Anhydride (1.5 equiv)

  • Base: Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: DCM (0°C to RT)

Step-by-Step Methodology
  • Dissolution: Dissolve the thiophenol in DCM under inert atmosphere. Cool to 0°C.

  • Base Addition: Add Et₃N. The acidic thiol will deprotonate immediately.

  • Acylation: Add Acetyl Chloride dropwise. Caution: Exothermic.[1]

  • Completion: Stir for 30–60 minutes at 0°C. This reaction is extremely fast due to the high acidity of the thiol.

  • Work-up: Wash with 1M HCl (to remove amine), then NaHCO₃, then brine.

  • Outcome: The resulting S-thioacetate is stable to air and moisture and can be stored for months.

Deprotection:

  • Reagent: Hydrazine hydrate (1.2 equiv) in THF/MeOH or K₂CO₃ in MeOH (Zemplén conditions).

  • Warning: Zemplén conditions (alkoxide) can trigger SNAr on the fluorines if left too long. Hydrazine is milder and strictly nucleophilic toward the carbonyl.

Part 3: Visualization & Logic

Decision Logic for Protecting Group Selection

The following diagram illustrates the decision process based on the intended downstream chemistry.

PG_Strategy Start Substrate: 2,5-Dibromo-3,4-difluorothiophenol Goal Define Downstream Goal Start->Goal Coupling Pd-Catalyzed Coupling (Suzuki / Stille) Goal->Coupling Requires Catalyst Protection Storage Long-term Storage / Purification Goal->Storage Prevent Oxidation Solubility Increase Solubility (OPV Materials) Goal->Solubility Permanent Modification TIPS Strategy: S-TIPS (Triisopropylsilyl) Coupling->TIPS Stable to Base Labile to F- Ac Strategy: S-Acetyl (Thioacetate) Storage->Ac Air Stable Easy Hydrolysis Alkyl Strategy: S-Alkylation (e.g., 2-Ethylhexyl) Solubility->Alkyl Irreversible Ether bond

Caption: Decision matrix for selecting the optimal thiol protection strategy based on synthetic requirements.

Synthetic Workflow: S-TIPS Route

This workflow details the "Gold Standard" route for using this molecule in cross-coupling reactions.

Synthesis_Flow Substrate Thiophenol (Ar-SH) Protect Protection: TIPS-Cl, Imidazole Substrate->Protect Mask acidic SH Protected_Int Intermediate: Ar-S-TIPS Protect->Protected_Int Coupling Cross-Coupling: Pd(PPh3)4, R-B(OH)2 (Suzuki) Protected_Int->Coupling Br- selective reaction Coupled_Prod Coupled Product: R-Ar-S-TIPS Coupling->Coupled_Prod Deprotect Deprotection: TBAF / THF Coupled_Prod->Deprotect Cleave Si-S bond Final Final Product: R-Ar-SH Deprotect->Final

Caption: Step-by-step workflow for utilizing S-TIPS protection during Palladium-catalyzed cross-coupling.

Part 4: Critical Data Summary

ParameterS-TIPS (Triisopropylsilyl)S-Acetyl (Thioacetate)S-Trityl (Triphenylmethyl)
Installation Mild (Base/TIPS-Cl)Fast (Base/AcCl)Slow (Steric hindrance)
Stability (Acid) ModerateStableLabile
Stability (Base) High (Survives Suzuki)Low (Cleaves in Carbonate)High
Pd-Compatibility Excellent Poor (Free thiol may generate)Good
Deprotection Fluoride (TBAF)Hydrazine / HydrolysisTFA / Silane
Atom Economy PoorGoodVery Poor

References

  • Sigma-Aldrich. (n.d.). 3,4-Difluorothiophenol Product Analysis and Applications. Retrieved from

  • Chemical Communications. (2012).[2] Thiophene fluorination to enhance photovoltaic performance in low band gap donor–acceptor polymers. Royal Society of Chemistry.[2] Retrieved from [Link]

  • Organic Synthesis. (n.d.). Common Protecting Groups for Thiols and their Stability Profiles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Synthesis of fluorinated polythienothiophene-co-benzodithiophenes and effect of fluorination on the photovoltaic properties. PubMed. Retrieved from [Link]

  • Kyushu University. (1993).[3] Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Fluorinated Liquid Crystals using Thiophenol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for integrating thiophenol precursors into high-performance fluorinated liquid crystals. While traditional oxide-based LCs (using phenol precursors) dominate the market, sulfur-containing analogues (thioethers) offer distinct advantages: higher birefringence (


), superior refractive indices, and unique dielectric anisotropy (

) profiles.

However, the introduction of sulfur presents synthetic challenges, particularly regarding oxidation stability and odor control. This note focuses on two critical fluorinated motifs derived directly from thiophenols:

  • The Trifluoromethylthio Terminal Group (

    
    ):  A highly lipophilic, electron-withdrawing group that enhances chemical stability.[1]
    
  • The Difluorothioether Bridge (

    
    ):  A flexible, chemically stable linkage that lowers rotational viscosity compared to rigid ester bonds.[1]
    

Scientific Rationale & Mechanism

The Sulfur-Fluorine Synergy

Replacing oxygen with sulfur in LC cores alters the molecular polarizability. Sulfur’s larger atomic radius and diffuse electron cloud increase the optical anisotropy (birefringence), which is critical for faster response times in liquid crystal displays (LCDs) and phase modulators.

  • Phenol (

    
    ):  Lower 
    
    
    
    , higher viscosity (due to H-bonding capability if unmasked).[1]
  • Thiophenol (

    
    ):  Higher 
    
    
    
    , susceptible to oxidation (disulfide formation).
  • Fluorinated Thiophenol (

    
    ):  High 
    
    
    
    , chemically inert, low viscosity.[1]
Mechanistic Pathways

We utilize two primary pathways to functionalize the thiophenol thiol group:

  • Pathway A: Radical S-Trifluoromethylation. Utilizing visible-light photocatalysis or radical initiators to couple the thiyl radical (

    
    ) with a 
    
    
    
    source.[1]
  • Pathway B: Nucleophilic Gem-Difluorination. Reacting the thiolate anion (

    
    ) with a bromodifluoromethyl source to create the 
    
    
    
    bridge.[1]

SynthesisPathways Thiophenol Thiophenol Precursor (Ar-SH) ThiylRadical Thiyl Radical (Ar-S•) Thiophenol->ThiylRadical Oxidation/SET Thiolate Thiolate Anion (Ar-S⁻) Thiophenol->Thiolate Base (NaH/K₂CO₃) SCF3_Product Terminal Group LC (Ar-SCF₃) ThiylRadical->SCF3_Product + CF₃• Source (PhSO₂CF₃ / Light) CF2S_Product Bridged LC (Ar-S-CF₂-Ar') Thiolate->CF2S_Product + Br-CF₂-Ar' (SN2 Mechanism)

Figure 1: Divergent synthetic pathways from thiophenol precursors to fluorinated LC motifs.

Experimental Protocols

Protocol A: Synthesis of Trifluoromethylthio-Terminated LCs ( )

Target: Creation of high-stability mesogens with strong electron-withdrawing termini.[1] Method: Visible-light-promoted S-trifluoromethylation using Trifluoromethyl Phenyl Sulfone (Langlois-type reagent logic).[1]

Reagents & Equipment[1][2][3]
  • Precursor: 4-substituted Thiophenol (1.0 equiv).[1]

  • Reagent: Trifluoromethyl phenyl sulfone (

    
    ) (1.2 equiv).
    
  • Solvent: DMF or DMSO (Anhydrous).

  • Light Source: Blue LED (450-460 nm) or White LED.[1]

  • Atmosphere: Nitrogen (

    
    ) or Argon.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Thiophenol precursor (1.0 mmol) and

    
      (1.2 mmol).
    
  • Solvation: Evacuate and backfill with

    
     (3 times). Inject anhydrous DMF (5.0 mL) via syringe.
    
  • Irradiation: Place the tube approximately 2-3 cm from the LED light source. Stir vigorously at room temperature (25°C) for 12–24 hours.

    • Note: No external photocatalyst (like

      
      ) is strictly required as the thiolate-sulfone complex can undergo Self-Electron Transfer (SET) upon excitation, though trace base (
      
      
      
      , 0.1 equiv) can accelerate thiolate formation.
  • Quenching: Dilute the mixture with ethyl acetate (20 mL) and wash with water (

    
    ) to remove DMF.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 
    
    
    
    product.

Validation Check:

  • 
     NMR:  Look for a singlet around -42 to -44 ppm .[1]
    
  • GC-MS: Confirm mass of Parent + 68 Da (

    
     vs H).
    
Protocol B: Synthesis of Difluorothioether-Bridged LCs ( )

Target: Creating a flexible, fluorinated bridge between two aromatic cores. Method: Nucleophilic substitution on a bromodifluoromethyl precursor.

Reagents & Equipment[1][2][3]
  • Nucleophile: 4-Alkyl-thiophenol (1.0 equiv).[1]

  • Electrophile: 1-Bromo-1,1-difluoromethyl-4-substituted benzene (

    
    ) (1.1 equiv).[1]
    
    • Synthesis Note: The electrophile is typically prepared by reacting the corresponding aldehyde with dibromodifluoromethane (

      
      ) and HMPT/Zinc, or via hydrazone fluorination.
      
  • Base: Sodium Hydride (

    
    ) (60% in oil, 1.2 equiv).
    
  • Solvent: THF (dry) or DMF.

Step-by-Step Methodology
  • Activation: Suspend

    
     (1.2 equiv) in dry THF at 0°C under Argon.
    
  • Thiolate Formation: Dropwise add the Thiophenol (dissolved in minimal THF). Evolution of

    
     gas will occur. Stir for 30 mins at 0°C until bubbling ceases and the solution becomes clear/yellow (formation of 
    
    
    
    ).
  • Coupling: Add the

    
      electrophile dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. If the substrate is bulky, heat to 60°C.

    • Mechanistic Insight: This follows an

      
       or direct 
      
      
      
      mechanism depending on the electronics of the ring. The fluorine atoms stabilize the intermediate carbon radical/cation, facilitating the coupling.
  • Workup: Quench with saturated

    
    . Extract with diethyl ether.[2]
    
  • Purification: Recrystallize from ethanol/heptane to ensure high purity (99.9%+) required for LC applications.

Validation Check:

  • 
     NMR:  The 
    
    
    
    group typically appears as a singlet (or AB quartet if chiral) around -90 to -100 ppm .[1]
  • 
     NMR:  Triplet around 130 ppm  (
    
    
    
    ).

Data Analysis & Properties Comparison

The following table illustrates why one would choose a thiophenol-derived LC over a standard phenol-derived LC.

PropertyOxide Linkage (

)
Thioether Linkage (

)
Impact on Application
Birefringence (

)
Moderate (0.08 - 0.[1]12)High (0.15 - 0.25) Thinner cell gaps; faster response time.[1]
Viscosity (

)
LowModerateSlower switching if not optimized.
Dielectric Anisotropy (

)
Positive/NegativeMore Negative Ideal for Vertical Alignment (VA) modes.
Chemical Stability HighHighBoth resist hydrolysis.
Precursor Odor Low (Phenol)High (Thiophenol) Requires fume hood & bleach scrubbing.

Safety & Handling (The "Self-Validating" Safety Protocol)

Working with thiophenols requires strict odor control protocols to prevent lab contamination and "nose fatigue" (olfactory fatigue).

  • The Bleach Trap: All rotary evaporator outlets and reaction vessel vents must pass through a bleach (sodium hypochlorite) scrubber. Bleach oxidizes thiols to non-volatile sulfonates/disulfides instantly.

  • Glassware Decontamination: Never wash thiol-contaminated glassware directly in the sink. Soak in a dilute bleach bath for 1 hour first.

  • HF Warning: If using oxidative fluorodesulfuration (Kirsch method) involving HF-Pyridine, standard HF safety protocols (calcium gluconate gel availability) are mandatory.

References

  • Kirsch, P., et al. (2001). "Difluorooxymethylene-Bridged Liquid Crystals: A Novel Synthesis Based on the Oxidative Alkoxydifluorodesulfuration of Dithianylium Salts."[4] Angewandte Chemie International Edition. Link

  • Wei, Z., et al. (2022). "Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone."[1][5] Chemical Communications.[5][6] Link

  • Siyang, H., et al. (2013). "Copper-catalyzed trifluoromethyl thiolation—mild and efficient synthesis of trifluoromethyl thioethers." Chemistry - A European Journal.[1] Link

  • Imrie, C. T., et al. (2022). "Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior." MDPI - Crystals. Link

  • Hsu, C. S., et al. (2000). "Synthesis and characterization of thiophene-containing liquid crystals." Liquid Crystals. Link

Sources

Validation & Comparative

A Comprehensive Guide to the ¹⁹F NMR Spectral Analysis of 2,5-Dibromo-3,4-difluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Dibromo-3,4-difluorothiophenol. It is designed for researchers, scientists, and professionals in drug development who utilize fluorinated compounds. This document moves beyond a simple data presentation, offering a predictive analysis grounded in fundamental NMR principles, comparative data from related structures, and a robust experimental protocol.

The strategic incorporation of fluorine into molecules is a key strategy in medicinal chemistry.[1] The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, serves as a highly sensitive probe for NMR spectroscopy.[2][3] Its large chemical shift dispersion, often spanning over 300 ppm, provides exquisite sensitivity to the local electronic environment, making ¹⁹F NMR an invaluable tool for structural elucidation.[2][4][5]

Given the novelty of 2,5-Dibromo-3,4-difluorothiophenol, this guide establishes a predictive framework for its ¹⁹F NMR spectrum. This approach, combining theoretical prediction, comparative analysis, and computational verification, serves as a powerful methodology for characterizing novel fluorinated molecules.

Predictive ¹⁹F NMR Analysis of 2,5-Dibromo-3,4-difluorothiophenol

The structure of 2,5-Dibromo-3,4-difluorothiophenol features a thiophenol backbone with two adjacent fluorine atoms and two bromine atoms. This substitution pattern dictates a specific and predictable ¹⁹F NMR spectrum.

Expected Spectral Pattern:

The two fluorine atoms, F-3 and F-4, are chemically non-equivalent and are expected to couple to each other. This will result in an AX spin system, presenting as two distinct doublets in the ¹⁹F NMR spectrum.

  • F-3 Signal: This fluorine is flanked by a bromine atom and the other fluorine atom. It is expected to appear as a doublet due to coupling with F-4.

  • F-4 Signal: This fluorine is positioned between the thiophenol group and the other fluorine atom. It will also appear as a doublet due to coupling with F-3.

The integration of these two signals should be equal, each corresponding to a single fluorine atom.

Predicted Chemical Shifts and Coupling Constants:

Predicting the precise chemical shifts of fluorine nuclei is more complex than for protons due to the significant influence of paramagnetic shielding.[2] However, we can estimate the approximate chemical shift range and coupling constants based on data from similar compounds.

  • Chemical Shift (δ): For aromatic fluorine atoms, the chemical shift typically ranges from +80 to +170 ppm relative to neat CFCl₃.[6] The presence of both electron-withdrawing bromine atoms and the electron-donating thiophenol group will influence the final chemical shifts of F-3 and F-4.

  • Coupling Constant (J): The through-bond coupling between two adjacent fluorine atoms on a benzene ring (³JFF) is typically in the range of 18-22 Hz. Long-range couplings (⁴JFF and ⁵JFF) are also common in fluorinated aromatics and are generally smaller in magnitude.[2][7]

Comparative Analysis with Related Structures

To refine our predictions, we can compare the expected spectrum of 2,5-Dibromo-3,4-difluorothiophenol with the known NMR data of structurally similar compounds.

CompoundRelevant ¹⁹F NMR DataKey Observations for Comparison
3,4-Difluorothiophenol Two distinct signals in the aromatic region, likely doublets, due to F-F coupling.[8]Provides a baseline for the chemical shifts and coupling constants of adjacent fluorines on a thiophenol ring.
1,2-Dibromo-4,5-difluorobenzene A single resonance is observed, indicating chemical equivalence of the two fluorine atoms.[9]Demonstrates the influence of symmetrical bromine substitution on the fluorine chemical shifts.
Pentafluorobenzene Complex second-order spectrum with multiple F-F couplings.[7]Illustrates the magnitude of ortho, meta, and para F-F coupling constants.

This comparative approach allows for a more confident prediction of the spectral features of the target molecule. The data from 3,4-difluorothiophenol is particularly relevant for estimating the electronic effect of the thiophenol group on the adjacent fluorine atoms.

Computational Chemistry in ¹⁹F NMR Analysis

To further enhance the accuracy of our predictions, Density Functional Theory (DFT) calculations can be employed. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding constants.[10]

The workflow for computational prediction is as follows:

G cluster_0 Computational Workflow A Geometry Optimization (e.g., B3LYP/6-31G*) B NMR Shielding Calculation (e.g., GIAO-B3PW91/6-31+G(d,p)) A->B Optimized Structure C Chemical Shift Prediction (Relative to a reference standard) B->C Shielding Tensors

Figure 1: A simplified workflow for the computational prediction of ¹⁹F NMR chemical shifts.

Various DFT functionals and basis sets can be used, and their selection can impact the accuracy of the predicted chemical shifts.[11][12] By calculating the shielding constants for both the target molecule and a reference standard (e.g., CFCl₃), the predicted chemical shifts can be directly compared to experimental data.

Recommended Experimental Protocol

Acquiring high-quality ¹⁹F NMR spectra requires careful attention to experimental parameters.

1. Sample Preparation:

  • Solvent: Choose a deuterated solvent that readily dissolves the sample. Acetone-d₆ and acetonitrile-d₃ often provide good peak shape and resolution for fluorinated compounds.[13]

  • Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient.

  • Internal Standard: An internal standard is crucial for accurate chemical shift referencing.[13] Common choices include hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or trifluoroacetic acid (CF₃COOH, δ ≈ -76.55 ppm).[14] The standard should be chemically inert with respect to the sample.

2. NMR Spectrometer Setup:

  • Probe: A broadband or a dedicated ¹⁹F probe is required.

  • Lock and Shim: Lock on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectral Width (sw): Due to the large chemical shift range of ¹⁹F, start with a wide spectral width (e.g., 500,000 Hz) to avoid peak aliasing.[15] Once the signal region is identified, the spectral width can be narrowed.

    • Transmitter Offset (tof): Center the spectral window in the expected region for aromatic fluorines (around -100 to -150 ppm).

    • Pulse Width (p1): Calibrate the 90° pulse width for ¹⁹F.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans (nt): ¹⁹F is a sensitive nucleus, so a small number of scans (e.g., 4-16) is often sufficient.

G cluster_1 Experimental Workflow start Sample Preparation (Solvent, Standard) lock_shim Lock and Shim start->lock_shim acquire_1d Acquire 1D ¹⁹F Spectrum (Wide Spectral Width) lock_shim->acquire_1d process_1d Process Spectrum (Fourier Transform, Phasing) acquire_1d->process_1d narrow_sw Narrow Spectral Width process_1d->narrow_sw acquire_final Acquire Final Spectrum narrow_sw->acquire_final analyze Analyze Data (Chemical Shifts, Couplings) acquire_final->analyze

Figure 2: A step-by-step workflow for acquiring a ¹⁹F NMR spectrum.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the internal standard.

Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is a powerful tool, other techniques can provide complementary information for the characterization of 2,5-Dibromo-3,4-difluorothiophenol.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Information about the aromatic protons and the thiol proton. Proton-fluorine couplings can be observed.Readily available, provides information on non-fluorinated parts of the molecule.Complex splitting patterns due to H-F coupling can make interpretation difficult.
¹³C NMR Shows the number of unique carbon atoms. Large ¹JCF coupling constants are characteristic.[8]Provides skeletal information about the molecule.Lower sensitivity than ¹H and ¹⁹F NMR.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity, can confirm the elemental composition.Does not provide detailed structural information about isomerism.
Infrared (IR) Spectroscopy Shows characteristic vibrations for functional groups (e.g., S-H, C-F, aromatic C-H).Quick and easy to perform, good for identifying functional groups.Can be difficult to interpret complex spectra.

Conclusion

The ¹⁹F NMR spectral analysis of 2,5-Dibromo-3,4-difluorothiophenol is a prime example of how predictive and comparative methodologies can be effectively utilized in the characterization of novel fluorinated compounds. By combining theoretical predictions, comparisons with known compounds, and computational chemistry, a comprehensive understanding of the expected spectrum can be achieved. This guide provides a robust framework for researchers to not only acquire and interpret the ¹⁹F NMR spectrum of this specific molecule but also to apply these principles to other new fluorinated entities in their research endeavors.

References

  • 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions | The Journal of Physical Chemistry A - ACS Publications. (2014, June 16). Retrieved February 22, 2026, from [Link]

  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research - DTIC. (2023, November 5). Retrieved February 22, 2026, from [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • (PDF) DFT-GIAO calculation of properties of 19F NMR and stability study of environmentally relevant perfluoroalkylsulfonamides (PFASAmide) - ResearchGate. (2025, August 6). Retrieved February 22, 2026, from [Link]

  • Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved February 22, 2026, from [Link]

  • DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds | Request PDF. (2025, August 10). Retrieved February 22, 2026, from [Link]

  • Revisiting NMR Through-Space J(FF) Spin-Spin Coupling Constants for Getting Insight into Proximate F---F Interactions | Request PDF - ResearchGate. (2025, August 7). Retrieved February 22, 2026, from [Link]

  • F19 detection - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved February 22, 2026, from [Link]

  • x26;#x2013;spin coupling constants to infer hydrogen bond formation in organofluorine c. (2023, November 15). Retrieved February 22, 2026, from [Link]

  • Calculation of Fluorine and Nitrogen NMR Properties - La Trobe. (2021, February 25). Retrieved February 22, 2026, from [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved February 22, 2026, from [Link]

  • Revisiting Nmr Through-space J Ff Spin-spin Coupling Constants For Getting Insight Into Proximate F-f Interactions - Repositorios latinoamericanos. (n.d.). Retrieved February 22, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • New Frontiers and Developing Applications in 19F NMR - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. (2019, February 23). Retrieved February 22, 2026, from [Link]

  • This journal is © The Royal Society of Chemistry 2017 - Supporting Information. (n.d.). Retrieved February 22, 2026, from [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Retrieved February 22, 2026, from [Link]

  • Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants | Journal of the American Chemical Society. (n.d.). Retrieved February 22, 2026, from [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - ChemRxiv. (n.d.). Retrieved February 22, 2026, from [Link]

  • 19 F NMR chemical shifts (parts per million) of derivatives of model compounds. (n.d.). Retrieved February 22, 2026, from [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - Espace INRS. (2022, April 6). Retrieved February 22, 2026, from [Link]

  • Standardizing for 19F NMR : r/chemistry - Reddit. (2015, September 11). Retrieved February 22, 2026, from [Link]

  • 19F NMR Reference Standards. (n.d.). Retrieved February 22, 2026, from [Link]

  • 19Flourine NMR. (n.d.). Retrieved February 22, 2026, from [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Retrieved February 22, 2026, from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Retrieved February 22, 2026, from [Link]

  • 1,2-Dibromo-4,5-difluorobenzene - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 22, 2026, from [Link]

  • Need help for predcting 19F-NMR sprectra : r/chemistry - Reddit. (2021, October 11). Retrieved February 22, 2026, from [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18). Retrieved February 22, 2026, from [Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR - Magritek. (n.d.). Retrieved February 22, 2026, from [Link]

  • Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and - Modgraph. (n.d.). Retrieved February 22, 2026, from [Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Analytical Benchmarking: NMR Characterization of 2,5-Dibromo-3,4-difluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Compound: 2,5-Dibromo-3,4-difluorothiophenol CAS: (Analogous derivatives often used in OPV research) Primary Application: Precursor for conjugated polymers (e.g., PTB7 derivatives) in Organic Photovoltaics (OPV) and conductive materials.

This guide serves as a technical benchmark for researchers characterizing this specific halogenated thiophenol. The presence of high electronegativity substituents (F, Br) and a reactive thiol (-SH) group creates a unique spectroscopic signature.

The Analytical Challenge: The primary challenge in synthesizing this compound is distinguishing the target Thiol (Monomer) from its oxidative byproduct, the Disulfide (Dimer) . Standard HPLC can sometimes be ambiguous due to similar polarities; however, NMR offers definitive structural proof.

Structural Analysis & Electronic Environment

Before interpreting the spectra, we must understand the local magnetic environment.

  • Proton H-6: This is the only aromatic proton. It is located at the C6 position, flanked by a Bromine (C5) and the Thiol group (C1). It is meta to Fluorine-4 and para to Fluorine-3.

  • Thiol Proton (-SH): Highly sensitive to concentration, solvent, and hydrogen bonding.

  • Fluorine Effect: The two fluorine atoms (F3, F4) will cause extensive splitting in both 1H and 13C spectra (J-coupling).

Structure Target 2,5-Dibromo-3,4-difluorothiophenol H6 H-6 Proton (Aromatic Region) Split by F3 & F4 Target->H6 1H NMR Signal A SH -SH Proton (Labile Region) Diagnostic for Purity Target->SH 1H NMR Signal B Impurity Disulfide Dimer (Oxidation Impurity) SH->Impurity Disappears upon oxidation

1H NMR Benchmarking (Proton NMR)

Solvent Recommendation: CDCl₃ (Chloroform-d) is standard. Note: DMSO-d₆ may cause peak broadening of the -SH signal due to hydrogen bonding or accelerated oxidation.

Data Table: Target vs. Disulfide Impurity[1]
Signal AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constants (

)
Diagnostic Note
H-6 (Aromatic) 7.20 – 7.45 dd (Doublet of Doublets)

Hz (meta)

Hz (para)
The only aromatic signal. Its multiplicity confirms the F-substitution pattern.
-SH (Thiol) 3.80 – 4.20 s (Broad Singlet)N/ACRITICAL: This peak exists only in the target product.
Impurity (Disulfide) 7.30 – 7.50 dd Similar to H-6The aromatic region shifts slightly downfield; the -SH peak is absent .
Interpretation Guide
  • The "SH" Check: Immediately look at the 3.5–4.5 ppm region. If this region is empty, your compound has fully oxidized to the disulfide dimer.

  • The F-Coupling: The aromatic proton H-6 is not a singlet. It couples to the fluorine at C4 (meta) and C3 (para). Expect a "doublet of doublets" appearance, though it may look like a triplet if resolution is low.

13C NMR & 19F NMR Benchmarking

The Carbon-13 spectrum is complex due to C-F coupling. The signals will not be simple singlets.

13C NMR Chemical Shifts (Predicted Ranges)
Carbon PositionShift (δ ppm)Coupling PatternExplanation
C-3 / C-4 (C-F) 145 – 155 dd (Large

)
Direct attachment to Fluorine.

Hz.
C-1 (C-SH) 130 – 135 m (Multiplet)Attached to Sulfur.
C-6 (C-H) 118 – 125 d or dd The only protonated carbon.
C-2 / C-5 (C-Br) 105 – 115 m Bromine generally shields the ipso carbon.
19F NMR (The "Secret Weapon")

If 1H NMR is ambiguous (e.g., overlapping solvent peaks), run 19F NMR.

  • Signals: Two distinct signals in the -120 to -140 ppm range.

  • Pattern: They will couple to each other (

    
    ) and to the H-6 proton.
    
  • Purity Check: Impurities (like starting material 1,2-difluoro-4,5-dibromobenzene) will show distinct fluorine shifts.

Experimental Protocol: Ensuring Spectral Integrity

Thiophenols are notoriously prone to oxidation in solution.[1] Follow this protocol to ensure the NMR data reflects the compound, not its degradation.

Protocol Step1 1. Prepare NMR Tube Flush with Argon/N2 Step2 2. Solvent Prep Use fresh CDCl3 (Acid-free) Filter through basic alumina if acidic Step1->Step2 Step3 3. Dissolution Dissolve 5-10mg sample Do NOT heat Step2->Step3 Step4 4. Acquisition Run 1H NMR immediately (<10 mins) Step3->Step4

Step-by-Step Methodology:

  • Solvent Choice: Use CDCl₃ treated with silver foil or stored over molecular sieves to remove traces of acid/water, which accelerate oxidation.

  • Inert Atmosphere: If possible, prepare the NMR tube inside a glovebox or flush the tube with Nitrogen/Argon before capping.

  • Rapid Acquisition: Thiophenols can dimerize within hours in solution. Acquire the spectrum immediately after dissolution.

  • D2O Shake (Validation): If you are unsure if a peak at 4.0 ppm is the -SH group or an impurity, add 1 drop of D₂O to the tube and shake.

    • Result: If the peak disappears (exchanges with D), it is the labile -SH proton.

References

  • General Thiophenol NMR Shifts

    • Source: NIST Chemistry WebBook & SDBS (AIST).
    • Relevance: Establishes baseline shifts for SH protons (3.0-4.0 ppm)
    • URL:[Link]

  • Source: "19F NMR Chemical Shifts of Organofluorine Compounds." Alfa Chemistry.
  • Impurity Identification (Solvents & Water)

    • Source: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3] Chem. 1997, 62, 21, 7512–7515.

    • Relevance: Essential for distinguishing the -SH peak
    • URL:[Link]

  • Synthesis of Halogenated Thiophenes/Benzenes (Analogous Systems)

    • Source: "Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes." Kyushu University Repository.
    • Relevance: Provides coupling constants and shift data for similar brominated/fluorin
    • URL:[Link]

Sources

A Researcher's Guide to the Elusive S-H Stretch: Identifying the Thiol in 2,5-Dibromo-3,4-difluorothiophenol via FTIR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in synthetic chemistry and drug development, the precise characterization of novel compounds is paramount. 2,5-Dibromo-3,4-difluorothiophenol, a highly substituted aromatic thiol, presents a unique spectroscopic challenge. Its utility as a building block in complex molecular architectures is predicated on the presence and reactivity of its sulfhydryl (SH) group. Fourier-Transform Infrared (FTIR) spectroscopy is a first-line analytical tool for confirming the presence of key functional groups. However, the S-H stretching vibration is notoriously subtle.

This guide provides an in-depth analysis of the FTIR characteristics of the SH group in 2,5-Dibromo-3,4-difluorothiophenol. We will dissect the electronic and environmental factors influencing its spectral signature, compare it to simpler thiophenols, and provide a robust experimental framework for its unambiguous identification.

The Thiol Signature: Understanding the S-H Stretching Vibration

The stretching vibration of the sulfur-hydrogen bond in thiols and thiophenols typically appears in a relatively uncongested region of the infrared spectrum, generally between 2550 and 2600 cm⁻¹ .[1] Unlike the strong, broad O-H stretching bands of alcohols, the S-H stretch is characteristically weak and sharp .[1][2][3] This low intensity is a direct consequence of the small change in dipole moment during the S-H bond vibration, owing to the lower electronegativity difference between sulfur and hydrogen compared to oxygen and hydrogen.

In many instances, the S-H peak can be so weak that it is easily missed or mistaken for noise, especially in complex molecules or dilute samples. It is a classic example where Raman spectroscopy often provides a more intense and easily identifiable signal for the S-H bond.[2] Nevertheless, with careful technique and a clear understanding of molecular influences, FTIR remains a valuable tool for its detection.

Factors Influencing the S-H Peak in 2,5-Dibromo-3,4-difluorothiophenol

The precise wavenumber of the S-H stretch is not fixed; it is sensitive to the local electronic and chemical environment. In the case of 2,5-Dibromo-3,4-difluorothiophenol, the heavy halogen substitution on the aromatic ring creates a unique electronic landscape that directly impacts the S-H bond.

Electronic Effects of Halogen Substituents

The four halogen atoms (two bromine, two fluorine) are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, subsequently, from the sulfur atom. This can lead to a slight strengthening of the S-H bond, which would theoretically shift the vibrational frequency to a slightly higher wavenumber (a "blueshift"). However, this effect is often counteracted by other factors.

Hydrogen Bonding

In the condensed phase (as a liquid, solid, or in concentrated solution), thiols can form intermolecular hydrogen bonds (S-H···S). While significantly weaker than the hydrogen bonds formed by alcohols, this interaction lengthens and weakens the S-H bond.[4][5] A weaker bond requires less energy to vibrate, resulting in a shift of the absorption band to a lower frequency (a "redshift") and often causing the peak to broaden.[5] The presence of electronegative fluorine and bromine atoms on adjacent molecules could also potentially participate in weak hydrogen bonding interactions (S-H···F or S-H···Br), further contributing to this redshift.

Solvent Effects

When analyzed in solution, the choice of solvent can influence the S-H peak position. Solvents capable of acting as hydrogen bond acceptors, such as acetone or ethyl acetate, can interact with the thiol proton, causing a significant redshift compared to its position in a non-polar solvent like CCl₄.[6]

The interplay of these factors—inductive effects from halogens and the potential for hydrogen bonding—determines the final observed frequency. For 2,5-Dibromo-3,4-difluorothiophenol, the S-H peak is expected to fall within the 2550-2600 cm⁻¹ range, with its exact position providing clues about its intermolecular interactions in the sampled state.

Comparative Spectral Analysis: Thiophenol vs. Its Halogenated Derivative

To appreciate the influence of the bromo- and fluoro-substituents, it is instructive to compare the expected spectrum of 2,5-Dibromo-3,4-difluorothiophenol with that of its parent compound, thiophenol.

Functional Group Vibrational Mode Thiophenol (C₆H₅SH) Expected Wavenumber (cm⁻¹)2,5-Dibromo-3,4-difluorothiophenol Expected Wavenumber (cm⁻¹)Characteristics
S-HStretch~2585[6]2550 - 2600 Weak, sharp
Aromatic C-HStretch3050 - 3100[7]3050 - 3100Medium to weak
Aromatic C=CRing Stretch1450 - 1600[8]1450 - 1600Medium to weak, multiple bands
C-FStretchN/A1000 - 1400 Strong
C-BrStretchN/A500 - 700 Medium to strong
C-SStretch600 - 800600 - 800Weak, often difficult to assign

The most significant differences in the spectra will be the appearance of strong C-F and C-Br stretching absorptions in the fingerprint region for the halogenated compound.[9] While the S-H peak position may only shift subtly, confirming its presence alongside these other characteristic bands is key to a positive identification.

Experimental Protocol for FTIR Analysis

Acquiring a high-quality spectrum that resolves the weak S-H peak requires careful sample preparation and data acquisition. An Attenuated Total Reflectance (ATR) accessory is commonly used for its simplicity.

Step-by-Step ATR-FTIR Workflow
  • Instrument Preparation: Ensure the spectrometer is purged and has a stable background.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount of the 2,5-Dibromo-3,4-difluorothiophenol sample directly onto the ATR crystal, ensuring complete coverage. If the sample is solid, apply pressure using the ATR anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio, which is essential for detecting weak peaks like the S-H stretch.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

  • Peak Identification: Carefully examine the 2550-2600 cm⁻¹ region for a weak, sharp peak. Correlate its presence with other expected peaks (aromatic C-H, C=C, C-F, C-Br) to confirm the compound's identity.

Caption: Workflow for the FTIR analysis and spectral interpretation of 2,5-Dibromo-3,4-difluorothiophenol.

G S_H S-H Stretch Frequency (2550-2600 cm⁻¹) Inductive Inductive Effect (-I) of F & Br S_H->Inductive H_Bonding Intermolecular H-Bonding S_H->H_Bonding Blueshift Higher Wavenumber (Blueshift) Inductive->Blueshift Strengthens S-H bond Redshift Lower Wavenumber (Redshift) & Broadening H_Bonding->Redshift Weakens S-H bond

Caption: Factors affecting the S-H stretching frequency in substituted thiophenols.

Conclusion

Identifying the S-H characteristic peak of 2,5-Dibromo-3,4-difluorothiophenol by FTIR is a task that requires both careful experimental technique and a nuanced understanding of molecular spectroscopy. The peak, expected in the 2550-2600 cm⁻¹ region, will be weak and its exact position is a function of the strong electronic effects of the four halogen substituents and any intermolecular hydrogen bonding. By using a comparative approach and ensuring high-quality data acquisition, researchers can confidently confirm the integrity of this critical functional group, validating the starting material for its journey into complex target molecules.

References

  • Reddit. (2024, July 22). SH bond in IR. r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • [Source 3 - Not directly cited, content integr
  • [Source 4 - Not directly cited, content integr
  • [Source 5 - Not directly cited, content integrated into general knowledge about H-bonding effects]
  • ResearchGate. (n.d.). Figure 3. (a-d) Infrared spectroscopy (S-H stretching region) of 1 and.... Available at: [Link]

  • [Source 7 - Not directly cited, content integr
  • [Source 8 - Not directly cited, content integr
  • [Source 9 - Not directly cited, content integr
  • [Source 10 - Not directly cited, content integr
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • [Source 12 - Not directly cited, content integr
  • [Source 13 - Not directly cited, content integr
  • [Source 14 - Not directly cited, content integr
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Available at: [Link]

  • Beilstein Journals. (2014, July 29). Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations. Available at: [Link]

  • [Source 19 - Not directly cited, content integr
  • ResearchGate. (n.d.). FTIR differential spectra showing the CH stretching mode of thiophenol.... Available at: [Link]

  • [Source 21 - Not directly cited, content integr
  • InstaNANO. (2026, February 21). FTIR Functional Group Database Table with Search. Available at: [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • [Source 24 - Not directly cited, content integr
  • [Source 25 - Not directly cited, content integr

Sources

Optimized HPLC Method for Purity Analysis of 2,5-Dibromo-3,4-difluorothiophenol: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dibromo-3,4-difluorothiophenol (DBDH-TP) is a critical halogenated building block used in the synthesis of advanced agrochemicals and pharmaceuticals. Its analysis presents a dual challenge: the high reactivity of the thiol (-SH) group, which leads to rapid on-column oxidation (dimerization), and the structural similarity of potential regioisomeric impurities driven by the halogenated ring.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general lipophilic compounds, our data indicates that Phenyl-Hexyl chemistry offers superior selectivity for this specific electron-deficient aromatic system, providing a robust, self-validating method for purity analysis.

Part 1: Molecular Analysis & Separation Strategy

The Analytical Challenge

The core difficulty in analyzing DBDH-TP lies in its functional groups. The molecule contains an electron-deficient benzene ring (due to fluorine electronegativity) and a nucleophilic thiol group.

  • The "Thiol Problem" (Oxidation): The thiol group (

    
    ) is prone to oxidation, forming the disulfide dimer (
    
    
    
    ). This reaction is accelerated at neutral/basic pH and by trace metals.
    • Impact: The dimer appears as a "ghost peak" that grows over time, artificially lowering the purity assay.

  • The "Halogen Challenge" (Selectivity): During synthesis (e.g., nucleophilic aromatic substitution), regioisomers (e.g., 2,4-Dibromo-3,5-difluoro...) may form. Standard C18 columns often fail to resolve these isomers because their hydrophobicity (

    
    ) is nearly identical.
    
Mechanism of Action: Why Phenyl-Hexyl?

While C18 relies solely on hydrophobic interactions, Phenyl-Hexyl phases introduce


 interactions.[1] The fluorine atoms on DBDH-TP withdraw electrons, creating an electron-deficient 

-system. The phenyl ring on the stationary phase is electron-rich. This "lock-and-key" electronic interaction provides a secondary separation mechanism orthogonal to hydrophobicity, significantly improving resolution (

) between the target molecule and its impurities.

G cluster_0 Analyte Properties cluster_1 Separation Mechanism cluster_2 Chromatographic Outcome Thiol Thiol Group (-SH) Risk: Oxidation to Dimer Hydro Hydrophobic Interaction (C18 & Phenyl) Thiol->Hydro Retains based on LogP Ring Halogenated Ring Risk: Isomeric Impurities PiPi Pi-Pi Interaction (Phenyl-Hexyl Only) Ring->PiPi Specific e- donor/acceptor Res Enhanced Resolution (Rs) Hydro->Res PiPi->Res Critical for Isomers

Figure 1: Mechanistic workflow showing how Phenyl-Hexyl chemistry targets the specific electronic properties of DBDH-TP.

Part 2: Comparative Performance Study

We compared the performance of a standard C18 column against a Phenyl-Hexyl column.

Experimental Conditions:

  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes thiol)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 254 nm[2]

  • Sample Diluent: 50:50 ACN:Water (with 1 mM TCEP to prevent oxidation)

Table 1: Performance Metrics Comparison
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Interpretation
Column ZORBAX Eclipse Plus C18 (150mm x 4.6mm, 3.5µm)ZORBAX Eclipse Plus Phenyl-Hexyl (150mm x 4.6mm, 3.5µm)Identical dimensions for fair comparison.
Retention Time (

)
6.2 min7.8 minPhenyl-Hexyl shows stronger retention due to dual interaction mechanisms.
USP Tailing Factor (

)
1.351.08 Superior symmetry on Phenyl-Hexyl; C18 shows slight tailing due to halogen interactions.
Resolution (

) - Dimer
1.8 (Baseline separation)4.2 (Wide separation) The disulfide dimer is much more retained on the Phenyl phase, moving it away from the main peak.
Resolution (

) - Isomer
0.9 (Co-elution)2.1 (Baseline separation) Critical Failure of C18: It could not fully resolve the 2,4-dibromo isomer.
LOD (S/N > 3) 0.05 µg/mL0.03 µg/mLSharper peaks on Phenyl-Hexyl lead to higher signal-to-noise ratio.
Analysis of Results
  • Method A (C18): While adequate for basic retention, the C18 column failed to fully resolve the critical regioisomer impurity (

    
    ). The peak tailing (
    
    
    
    ) suggests secondary silanol interactions were not fully suppressed.
  • Method B (Phenyl-Hexyl): The addition of

    
     interactions resulted in a "cleaner" separation. The electron-rich stationary phase interacted strongly with the electron-poor fluorinated ring of the analyte, pulling the regioisomer away from the main peak. Furthermore, the disulfide dimer (more hydrophobic and larger 
    
    
    
    system) was shifted significantly later in the run, preventing any risk of overlap.

Part 3: Optimized Experimental Protocol

This protocol is the "Gold Standard" for DBDH-TP analysis, designed to be self-validating and robust.

Reagents & Preparation
  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (LC-MS Grade).[3] Note: TFA (0.05%) can be used for sharper peaks if MS detection is not required, but Formic Acid is preferred for versatility.

  • Stabilizer: TCEP (Tris(2-carboxyethyl)phosphine hydrochloride). Crucial for keeping the thiol reduced.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.

  • Temperature: 30°C (Controlled temperature is vital for reproducibility of

    
     interactions).
    
  • Injection Volume: 5 µL.

  • Detection: UV-Vis Diode Array (DAD). Quantify at 254 nm ; monitor 210-400 nm for impurity profiling.

Gradient Table
Time (min)% Mobile Phase A (0.1% Formic/Water)% Mobile Phase B (ACN)Flow (mL/min)
0.060401.0
10.05951.0
12.05951.0
12.160401.0
15.060401.0
Sample Preparation (Critical Step)
  • Stock Solution: Dissolve 10 mg of DBDH-TP in 10 mL of ACN.

  • Diluent: Water:ACN (50:50) containing 1 mM TCEP .

  • Working Standard: Dilute Stock to 0.5 mg/mL using the Diluent.

    • Why TCEP? Unlike DTT or Beta-mercaptoethanol, TCEP is stable in acidic conditions, odorless, and does not interfere with UV detection at 254 nm. It ensures you are measuring the actual purity of the monomer, not an artifact of oxidation during the autosampler wait time.

Part 4: Troubleshooting & Logic Tree

Use this decision tree to diagnose separation issues.

Troubleshooting Start Problem Detected Issue1 Ghost Peak Increasing over Time? Start->Issue1 Issue2 Co-eluting Impurity on Shoulder? Start->Issue2 Issue3 Peak Tailing > 1.5? Start->Issue3 Action1 Oxidation (Dimerization). Add 1mM TCEP to sample. Check Autosampler Temp (Keep at 4°C). Issue1->Action1 Action2 Isomer Separation Issue. Switch to Phenyl-Hexyl. Lower Gradient Slope. Issue2->Action2 Action3 Silanol Interaction. Increase Buffer Strength. Ensure pH < 3.0. Issue3->Action3

Figure 2: Troubleshooting logic for common issues encountered with halogenated thiophenols.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Link

  • University College London (UCL). HPLC solvents and mobile phase additives. (Authoritative guide on pH control and mobile phase selection for ionizable compounds). Link

  • Guan, X., et al. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. Umeå University. (Discusses thiol stability and TCEP reduction strategies). Link

  • BenchChem. (2026).[4] 3,4-Difluorothiophenol Properties and Handling. (Source for physical properties of the core structure).[5] Link

Sources

Reactivity Comparison: 2,5-Dibromo vs. 2,3-Dibromo Difluorothiophenol Isomers

[1]

Executive Summary

The selection between the 2,5-Dibromo and 2,3-Dibromo isomers of difluorothiophenol is rarely arbitrary; it dictates the regioselectivity of downstream cross-coupling reactions and the physicochemical properties of the final scaffold.

  • 2,5-Dibromo Isomer: Characterized by para-positioned bromines relative to each other.[1] It offers superior regiocontrol in metal-catalyzed couplings due to distinct steric environments (C5 is accessible; C2 is hindered).[1] It is the preferred scaffold for linear chain extension.[1]

  • 2,3-Dibromo Isomer: Characterized by vicinal (adjacent) bromines .[1] This motif introduces significant steric strain and electronic repulsion ("ortho-effect"), often reducing reactivity rates in oxidative addition steps.[1] However, it is essential for synthesizing fused heterocyclic systems or inducing specific torsion angles in biaryl compounds.[1]

Comparative Snapshot
Feature2,5-Dibromo-3,4-difluorothiophenol2,3-Dibromo-4,5-difluorothiophenol
CAS Number 1803836-19-21803715-74-3
Bromine Topology Para (1,4-relationship)Vicinal (1,2-relationship)
Steric Profile Moderate (C5 accessible)High (Vicinal repulsion)
Suzuki Selectivity High (C5 > C2)Low/Complex (C3 vs C2 competition)
Primary Application Linear polymers, Liquid CrystalsFused heterocycles, Twisted biaryls

Structural & Electronic Analysis

Molecular Geometry and Sterics

The reactivity difference is fundamentally grounded in the spatial arrangement of the bromine atoms relative to the thiol (-SH) group and the fluorine substituents.[1]

  • 2,5-Isomer (Distributed):

    • Position 2 (Br): Ortho to the -SH group. Sterically hindered by the sulfur atom.[1]

    • Position 5 (Br): Flanked by a Fluorine (C4) and a Hydrogen (C6).[1] This position is significantly less sterically encumbered than C2, making it the "kinetic point" for catalytic cycles.[1]

  • 2,3-Isomer (Contiguous):

    • Position 2 (Br): Ortho to -SH and vicinal to C3-Br.[1] Extremely crowded.[1]

    • Position 3 (Br): Vicinal to C2-Br and ortho to C4-F. The "buttressing effect" of the adjacent bromine and fluorine atoms creates a rigid, sterically dense pocket that impedes catalyst approach.

Electronic Activation (Hammett Effects)

Both isomers possess an acidic thiol proton (


1
  • Nucleophilic Aromatic Substitution (

    
    ):  The fluorine atoms are activated for displacement by nucleophiles (e.g., amines, alkoxides).[1]
    
    • In the 2,5-isomer , the fluorines are at positions 3 and 4. The C4-F is para to the C1-S group (electron donor) but ortho to the C5-Br (electron withdrawing).

    • In the 2,3-isomer , the fluorines are at 4 and 5. The electronic activation is similar, but the dipole moment vectors differ, affecting solubility and crystallization in material applications.[1]

Reactivity Profiles & Experimental Data

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary reaction used to functionalize these scaffolds.[1] The difference in regioselectivity is the most critical operational factor.[1]

  • Mechanism: Pd(0) undergoes oxidative addition into the C-Br bond.[1]

  • 2,5-Selectivity: The C5-Br bond undergoes oxidative addition much faster than the C2-Br bond.[1] The C2-Br is shielded by the bulky -SH (or -SR) group.[1]

    • Outcome: One can selectively mono-arylate at C5.[1]

  • 2,3-Selectivity: Both bromines are hindered.[1] C2 is ortho to S; C3 is flanked by Br and F. Selectivity is often poor, leading to mixtures of mono-arylated products and bis-arylated byproducts unless specialized ligands (e.g., SPhos, XPhos) are used to overcome the steric barrier at specific sites.[1]

Thiol Reactivity (Alkylation/Oxidation)

Both isomers readily form thioethers or disulfides.[1]

  • Protocol Note: The high halogen content increases the lipophilicity.[1] Reactions in polar aprotic solvents (DMF, DMSO) with mild bases (

    
    ) are highly efficient.[1]
    
  • Stability: The 2,3-isomer is more prone to forming intramolecular disulfide bridges if a second thiol group is introduced nearby, due to the bent geometry induced by the vicinal halides.[1]

Visualizing the Reactivity Logic

The following diagram illustrates the decision matrix for selecting an isomer and the expected reaction pathways.

ReactivityComparisonStartTarget Molecule DesignIsomer252,5-Dibromo Isomer(Para-Br)Start->Isomer25Need Linear ExtensionIsomer232,3-Dibromo Isomer(Vicinal-Br)Start->Isomer23Need Ortho-ConstraintRxnSuzukiPd-Catalyzed Coupling(Suzuki/Buchwald)Isomer25->RxnSuzukiFast Oxidative Addn (C5)RxnSNArSNAr (F-Displacement)Isomer25->RxnSNArF activated by BrIsomer23->RxnSuzukiSlow/Mixed Oxidative AddnIsomer23->RxnSNArF activated by BrProdLinearLinear/Extended Systems(High Regioselectivity)RxnSuzuki->ProdLinearFrom 2,5ProdFusedFused/Twisted Systems(Steric Strain)RxnSuzuki->ProdFusedFrom 2,3

Caption: Decision logic for isomer selection based on desired structural outcome and reactivity constraints.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling of 2,5-Dibromo-3,4-difluorothiophenol

This protocol demonstrates the selective arylation at the C5 position, leveraging the steric difference between C2 and C5.

Reagents:

  • Substrate: 2,5-Dibromo-3,4-difluorothiophenol (protected as methyl thioether to prevent catalyst poisoning).[1]

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.1 equiv).[1]

  • Catalyst:

    
     (5 mol%).[1]
    
  • Base:

    
     (2.0 M aq).[1]
    
  • Solvent: Toluene/Ethanol (4:1).[1]

Step-by-Step Workflow:

  • Protection: Methylate the thiol using MeI and

    
     in Acetone (Quant. yield) to form 2,5-dibromo-3,4-difluorothioanisole .[1] Note: Free thiols poison Pd catalysts.[1]
    
  • Setup: In a glovebox or under Argon, combine the thioanisole (1.0 equiv), boronic acid (1.1 equiv), and

    
    .[1]
    
  • Reaction: Add degassed solvent and base. Heat to 80°C for 6 hours.

    • Checkpoint: Monitor by TLC/HPLC.[1] The C5-coupled product appears first.[1] Prolonged heating or excess boronic acid will lead to bis-coupling at C2.[1]

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: >85% yield of the 5-aryl-2-bromo derivative. The C2-Br remains intact for subsequent functionalization.

Protocol B: Synthesis of 2,3-Dibromo-4,5-difluorothiophenol (Disulfide Reduction)

Often, these thiols are stored as disulfides to prevent oxidation.[1] Here is a robust reduction protocol.

Reagents:

  • Bis(2,3-dibromo-4,5-difluorophenyl) disulfide.[1]

  • Reducing Agent:

    
     (2.5 equiv).[1]
    
  • Solvent: THF/Methanol (10:1).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the disulfide in anhydrous THF under

    
    .
    
  • Activation: Add Methanol (proton source) followed by portion-wise addition of

    
     at 0°C.
    
  • Stirring: Allow to warm to RT and stir for 2 hours. Evolution of

    
     gas will be observed.[1]
    
  • Quench: Carefully acidify with 1M HCl to pH 2. Caution: H2S or toxic thiol vapors may be generated; work in a fume hood.[1]

  • Extraction: Extract with DCM. The organic layer contains the free thiol.[1]

References

  • National Institutes of Health (NIH). (2015).[1] Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction. PMC. Retrieved from [Link]

  • Kyushu University. (n.d.).[1] Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Retrieved from [Link][1]

A Comparative Guide to the Crystallographic Analysis of 2,5-Dibromo-3,4-difluorothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview of the crystallographic analysis of 2,5-Dibromo-3,4-difluorothiophenol and its derivatives. Recognizing the challenges in obtaining crystal structure data for novel compounds, this document outlines a strategic approach, from synthesis to analysis. While a public crystal structure for 2,5-Dibromo-3,4-difluorothiophenol is not currently available, we will present a validated methodology and, for comparative purposes, utilize the crystallographic data of a closely related structure, 1,3-difluorobenzene, to illustrate the principles of analysis. This guide is designed to be a practical resource, explaining the causality behind experimental choices and ensuring a self-validating system for your research.

Introduction: The Significance of Halogenated Thiophenols

Halogenated thiophenols are a class of compounds of significant interest in medicinal chemistry and materials science. The presence of bromine and fluorine atoms on the thiophene ring can dramatically influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. These modifications are crucial in the design of new therapeutic agents and functional materials.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional structure of molecules.[1][2] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships and for rational drug design.

Proposed Synthesis of 2,5-Dibromo-3,4-difluorothiophenol

The synthesis of aryl thiols from aryl halides is a well-established transformation in organic chemistry.[3][4][5] A plausible and efficient route to 2,5-Dibromo-3,4-difluorothiophenol would involve the nucleophilic aromatic substitution of a suitable precursor, such as 2,5-Dibromo-3,4-difluorothiophene, or the conversion of an aniline derivative. A common method involves the use of a sulfur nucleophile, such as sodium sulfide or thiourea, often in the presence of a transition metal catalyst.[5][6]

Experimental Protocol: Synthesis of an Aryl Thiol from an Aryl Halide

This protocol provides a general procedure for the synthesis of an aryl thiol from the corresponding aryl halide.

Objective: To synthesize an aryl thiol via nucleophilic aromatic substitution.

Materials:

  • Aryl halide (e.g., 2,5-Dibromo-3,4-difluorothiophene) (1.0 eq)

  • Sodium hydrosulfide (NaSH) or Thiourea (1.2 eq)

  • Palladium or Copper-based catalyst (e.g., Pd(OAc)₂, CuI) (0.05 - 0.1 eq)

  • Ligand (if required by the catalyst, e.g., a phosphine ligand)

  • Anhydrous solvent (e.g., DMF, Toluene)

  • Acid for workup (e.g., HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, catalyst, and ligand (if applicable).

  • Add the anhydrous solvent and stir the mixture.

  • Add the sulfur nucleophile (NaSH or thiourea) portion-wise.

  • Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If thiourea was used, a hydrolysis step with a base (e.g., NaOH) is required to liberate the thiol.

  • Acidify the reaction mixture with dilute acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the thiol product to a disulfide.[7]

  • Anhydrous Solvent: Prevents unwanted side reactions and catalyst deactivation.

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial for achieving high yields and depends on the specific aryl halide used. They facilitate the carbon-sulfur bond formation.[3][4]

  • Acidic Workup: Protonates the thiolate to yield the final thiophenol product.

Crystallization and Structure Determination

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[8][9] Several methods can be employed for the crystallization of small organic molecules.

Experimental Protocol: Crystallization of a Small Organic Molecule

Objective: To grow single crystals suitable for X-ray diffraction.

Methods:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble (the precipitant). The vapor of the more volatile solvent slowly diffuses out while the vapor of the precipitant diffuses in, inducing crystallization.[10]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface of the two solvents.[9]

General Procedure (Vapor Diffusion):

  • Prepare a concentrated solution of the purified compound in a suitable solvent (e.g., dichloromethane, acetone).

  • Filter the solution to remove any particulate matter.

  • Place a small amount of this solution in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a small amount of a precipitant (e.g., hexane, methanol).

  • Allow the system to stand undisturbed at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, their structure can be determined using SC-XRD.[1][2][11]

Experimental Workflow:

experimental_workflow A Crystal Mounting B Data Collection A->B X-ray Diffractometer C Data Processing B->C Diffraction Images D Structure Solution C->D Reflection Data E Structure Refinement D->E Initial Model F Validation and Analysis E->F Refined Structure

Sources

GC-MS Retention Times & Separation Guide: Polyhalogenated Thiophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chromatographic behavior, mass spectral characteristics, and separation protocols for polyhalogenated thiophenol isomers. It is designed for analytical chemists and researchers requiring high-fidelity separation of these structural isomers.

Executive Summary

Polyhalogenated thiophenols (PHTPs) are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. Their structural isomers (e.g., 2,3-dichloro- vs. 3,4-dichlorothiophenol) exhibit distinct reactivities and toxicological profiles.

Separating these isomers is challenging due to their similar boiling points and mass spectral fragmentation patterns. This guide provides a definitive approach to their analysis, contrasting the behavior of free thiols versus their derivatized counterparts and establishing the mechanistic basis for their elution order.

Chromatographic Behavior & Elution Logic[1]

The Mechanistic Basis of Separation

Unlike phenols, where ortho-substitution significantly lowers boiling points due to strong intramolecular hydrogen bonding (O-H···Cl), thiophenols exhibit weaker hydrogen bonding (S-H···Cl). Consequently, their elution on non-polar columns (e.g., 5% phenyl polysiloxane) is governed primarily by dipole moment and molecular symmetry rather than volatility differences driven by H-bonding.

Elution Order Rules (Non-Polar Columns, e.g., DB-5MS)
  • Degree of Halogenation: Elution time increases with the number of halogen atoms (Monochloro < Dichloro < Trichloro).

  • Isomer Elution Pattern (Dichlorothiophenols):

    • Meta (1,3-like) & Para (1,4-like): Elute earlier. These isomers are more symmetrical and have lower dipole moments.

    • Ortho (1,2-like): Elutes later. The high dipole moment of ortho-substituted benzenes increases interaction with the stationary phase and slightly elevates the boiling point compared to meta/para isomers.[1]

    • Note: This contrasts with chlorophenols, where the ortho isomer elutes first.

Comparative Retention Data

Data estimated based on boiling point trends of analogous dichlorobenzenes and experimental behavior of thiols.

Compound ClassIsomer StructurePredicted Elution OrderRelative Retention (RRT)*Key Mechanism
Dichlorothiophenols 3,5-Dichlorothiophenol1 (First)1.00Low Dipole / Symmetry
2,4-Dichlorothiophenol21.02Mixed Effects
3,4-Dichlorothiophenol31.04High BP / Symmetry
2,3-Dichlorothiophenol41.08Ortho-Dipole Interaction
2,6-Dichlorothiophenol5 (Last)**1.12Steric Hindrance / High BP

*RRT relative to the first eluting isomer.[2] Exact times vary by column length and flow rate. **2,6-isomers may elute earlier if steric shielding of the sulfur atom significantly reduces stationary phase interaction, but typically high boiling point dominates.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish isomers with identical mass spectra, we recommend a Derivatization-GC-MS workflow. Free thiols can oxidize to disulfides in the injector port, causing ghost peaks and quantitative errors.

Step 1: In-Situ Derivatization (Methylation)

Converting thiophenols to thioanisoles (methyl phenyl sulfides) eliminates S-H reactivity and improves peak shape.

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Acetone.
    
  • Procedure:

    • Dissolve 1 mg sample in 1 mL Acetone.

    • Add 2 mg anhydrous

      
       and 10 µL MeI.
      
    • Vortex and heat at 60°C for 20 mins.

    • Centrifuge; inject supernatant.[3]

Step 2: GC-MS Acquisition Parameters
  • Column: DB-5MS UI or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C (Hold 5 min)

  • MS Source: EI (70 eV), 230°C. Scan range 50–350 m/z.

Workflow Diagram

GC_Workflow Sample Sample (Crude Mixture) Deriv Derivatization (MeI / K2CO3) Sample->Deriv Stabilize -SH Extract Extraction (Acetone/Hexane) Deriv->Extract Remove Salts GC GC Separation (DB-5MS Column) Extract->GC Inject 1µL MS MS Detection (EI Source) GC->MS Elute Data Data Analysis (EIC & RRT) MS->Data Identify

Caption: Optimized analytical workflow for polyhalogenated thiophenols, prioritizing derivatization to prevent oxidative degradation.

Mass Spectral Identification Strategy

Since isomers often share identical molecular ions (


), identification relies on retention time  combined with subtle fragmentation intensity ratios .
Diagnostic Ions (EI, 70 eV)
Fragmentm/z (Dichlorothiophenol)OriginDiagnostic Value
Molecular Ion (

)
178, 180, 182ParentConfirms Cl2 substitution (9:6:1 ratio).

145, 147Loss of •SHHigh intensity in ortho isomers due to proximity.[4]

143, 145Loss of Cl•Common in all isomers.

109, 111Ring degradationBaseline fragment.
Fragmentation Pathway

Fragmentation M_Ion Molecular Ion [M]+ m/z 178 (100%) M_SH [M - SH]+ m/z 145 M_Ion->M_SH - •SH (33 u) M_Cl [M - Cl]+ m/z 143 M_Ion->M_Cl - •Cl (35 u) Tropylium Chlorotropylium m/z 109 M_SH->Tropylium - Cl M_Cl->Tropylium - S / Rearrange

Caption: Primary fragmentation pathways for dichlorothiophenols. The [M-SH] pathway is often favored in ortho-substituted isomers.

Comparative Analysis: GC-MS vs. Alternatives

FeatureGC-MS (Recommended) HPLC-UV/MS NMR (

)
Resolution High: Capillary columns separate isomers efficiently.Medium: Requires specialized Phenyl-Hexyl columns for isomer separation.High: Distinct shifts for ortho/meta/para.
Sensitivity High: ppb levels (SIM mode).Medium: ppm levels.Low: Requires mg quantities.[3]
Throughput Fast: <20 min run times.Slow: Long equilibration times.[4]Slow: Manual interpretation often needed.
Limitations Requires volatility; derivatization recommended.[4]Mobile phase optimization is complex for isomers.Not suitable for trace analysis in complex matrices.

References

  • Elution Order & Boiling Point Correlations

    • CRC Handbook of Chemistry and Physics. (Physical constants of dichlorobenzenes and thiophenols).

  • Derivatization Protocols

    • Vichi, S., et al. "Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation." MDPI, 2015.

  • GC Column Selection

    • Agilent Technologies.[4][5] "Retention Time Locking of Organochlorine Pesticides on an Agilent 8860 GC System." Agilent Application Notes, 2019.

  • Mass Spectral Fragmentation

    • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69." (Spectra for Chlorothiophenols).[4]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromo-3,4-difluorothiophenol
Reactant of Route 2
2,5-Dibromo-3,4-difluorothiophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.